Butyl oleate
Overview
Description
Butyl oleate is a fatty acid ester and an organic chemical compound. It is formed by the esterification of oleic acid and butanol. The chemical formula of this compound is C₂₂H₄₂O₂, and it is commonly found in liquid form. This compound is known for its applications in various industries, including as a lubricant, plasticizer, and additive in paints and coatings .
Mechanism of Action
Target of Action
Butyl oleate is a fatty acid ester . It is primarily used as a biochemical reagent and does not have a specific biological target. Instead, it interacts with a variety of substances based on its chemical properties.
Mode of Action
This compound is formed by the condensation of oleic acid and butanol, often using an enzyme as a catalyst . This process can also be catalyzed by ionic liquids . The resulting compound is a clear, colorless liquid .
Biochemical Pathways
The synthesis of this compound involves the esterification reaction between oleic acid and butanol . This reaction can be catalyzed by enzymes such as Candida rugosa lipase . The product of this reaction, this compound, can undergo the Bouveault–Blanc reduction to yield oleyl alcohol and butanol .
Result of Action
This compound does not have a specific biological action. Instead, its effects are determined by its chemical properties and its interactions with other substances. For example, in personal care products, this compound is used as a bodying agent, emollient, and emulsifier .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility and stability can be affected by temperature and the presence of other substances. It is miscible in alcohols, ethers, vegetable and mineral oils, and insoluble in water . These properties can influence its efficacy in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl oleate is synthesized through the esterification of oleic acid with butanol. This reaction typically involves the use of a catalyst such as sulfuric acid. The reaction is carried out by heating the mixture to temperatures between 100-150°C . Enzymatic catalysts, such as lipases, can also be used to facilitate the reaction under milder conditions .
Industrial Production Methods: In industrial settings, this compound can be produced using waste oil generated during edible oil refining. The process involves medium-pressure hydrolysis to obtain crude fatty acids, followed by esterification with butanol. The final product is purified through vacuum fractional distillation to achieve high purity .
Types of Reactions:
Esterification: The primary reaction for the synthesis of this compound.
Hydrolysis: this compound can undergo hydrolysis in the presence of acid or base catalysts to yield oleic acid and butanol.
Reduction: It undergoes Bouveault–Blanc reduction to produce oleyl alcohol and butanol.
Common Reagents and Conditions:
Catalysts: Sulfuric acid, lipases, ionic liquids
Conditions: Temperatures ranging from 100-150°C for chemical catalysis, milder conditions for enzymatic catalysis.
Major Products:
Hydrolysis: Oleic acid and butanol.
Reduction: Oleyl alcohol and butanol.
Scientific Research Applications
Butyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of other compounds and as a solvent in various reactions.
Biology: Employed in the formulation of biolubricants due to its biodegradability and low toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.
Comparison with Similar Compounds
Ethyl oleate: Another ester of oleic acid, used similarly in biodiesel and as a solvent.
Butyl stearate: An ester of stearic acid, used as a lubricant and plasticizer.
Uniqueness of Butyl Oleate: this compound is unique due to its specific combination of oleic acid and butanol, which imparts distinct properties such as a lower melting point and higher fluidity compared to other esters like butyl stearate. Its biodegradability and low toxicity make it particularly valuable in applications requiring environmentally friendly materials .
Properties
IUPAC Name |
butyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3/b13-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBFFTLQMKKBLZ-SEYXRHQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027099 | |
Record name | Butyl cis-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Light colored liquid; [Hawley] Yellow liquid; [HSDB] | |
Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oleic acid, butyl ester | |
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Boiling Point |
228 °C AT 15 MM HG | |
Record name | OLEIC ACID, BUTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
356 °F | |
Record name | OLEIC ACID, BUTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALCOHOL; INSOL IN WATER, MISCIBLE WITH ETHER, VEGETABLE & MINERAL OIL | |
Record name | OLEIC ACID, BUTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8704 AT 15 °C | |
Record name | OLEIC ACID, BUTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000263 [mmHg] | |
Record name | Oleic acid, butyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6456 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
YELLOW LIQUID, LIGHT-COLORED, OLEAGINOUS LIQUID; OPAQUE AT 12 °C, SOLID AT -26.4 °C | |
CAS No. |
142-77-8 | |
Record name | Butyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oleic acid, butyl ester | |
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Record name | Butyl oleate | |
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Record name | 9-Octadecenoic acid (9Z)-, butyl ester | |
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Record name | Butyl cis-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027099 | |
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Record name | Butyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.054 | |
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Record name | BUTYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/487I65419Q | |
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Record name | OLEIC ACID, BUTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-butyl Oleate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062659 | |
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Melting Point |
-26.4 °C | |
Record name | OLEIC ACID, BUTYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5483 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing butyl oleate?
A1: this compound is typically synthesized via the esterification of oleic acid with n-butanol. This reaction can be catalyzed by various methods:
- Strong Acids: Traditional catalysts like p-toluene sulfonic acid [], sulfuric acid [], and ferric chloride [] are commonly employed.
- Solid Acid Catalysts: Researchers have explored the use of solid acid catalysts like nanosized SO₄²⁻/SnO₂ [], sulfate-modified Hβ zeolite [], and codoped phosphotungstate [] for improved reusability and reduced corrosion.
- Enzymatic Catalysis: Lipases, such as those from Rhizopus oryzae [], Candida rugosa [], Mucor miehei [, ], and Rhizomucor miehei [, ] have been investigated for their biocatalytic potential in this compound synthesis.
- Ionic Liquids: Triethylamine citrate ionic liquid has been studied as a recyclable and environmentally friendly catalyst for this esterification reaction [].
- Microwave Irradiation: Microwave-assisted synthesis using p-toluene sulfonic acid as a catalyst has been shown to accelerate the reaction [].
Q2: How does external mass transfer affect the activation energy of this compound synthesis using whole-cell biocatalysts?
A2: Research utilizing loofa-immobilized Rhizopus oryzae as a whole-cell biocatalyst in hexane showed that reducing mass transfer limitations, by enhancing the interface between immiscible substrates, positively impacted reaction progress []. The study observed an activation energy (Ea) of 18.2 kJ/mol within a temperature range of 15-45°C. Notably, non-linearity in the Arrhenius plot indicated a reaction-limited region (15-35°C, Ea = 27 kJ/mol) and a diffusion-limited region (>35°C, Ea = 6.8 kJ/mol), highlighting the influence of external mass transfer on the reaction kinetics.
Q3: What are the advantages of using microreactors for enzymatic this compound synthesis?
A3: Microreactors offer several benefits for the biphasic esterification of oleic acid and 1-butanol using Rhizomucor miehei lipase [, ]:
Q4: How does water activity (aw) impact lipase-catalyzed this compound synthesis?
A4: Studies employing Candida rugosa lipase revealed that optimal enzyme activity for this compound synthesis occurs within a specific aw range (0.52 to 0.65 at 30°C) []. Controlling aw during the reaction, such as through pervaporation, can significantly enhance reaction rate and yield by maintaining optimal conditions for the lipase.
Q5: What are the common applications of this compound?
A5: this compound is widely used in various applications, including:
- Plasticizer: It acts as a plasticizer in polymers like polyvinyl chloride (PVC) to enhance flexibility and workability [, , ].
- Textile Industry: this compound can be incorporated into textile formulations for specific properties, such as enhancing the penetration of pesticides in foliar applications [].
- Pharmaceuticals: It can be found in some pharmaceutical formulations, including microemulsions for drug delivery [].
- Corrosion Inhibitor: Research indicates its potential use as a component in corrosion inhibitors for concrete [].
Q6: How does the addition of this compound affect the properties of PVC cable materials?
A6: Incorporating this compound into PVC cable materials enhances their flexibility, cold resistance, and aging resistance []. This is particularly valuable for applications requiring cable flexibility and durability in varying environmental conditions.
Q7: How does the presence of free fatty acids, like palmitic acid, affect the decomposition of this compound hydroperoxide?
A7: Research has shown that heating hydroperoxido this compound in the presence of palmitic acid leads to its decomposition, following first-order kinetics []. The presence of palmitic acid promotes both monomolecular cleavage and ester formation, leading to the generation of monomeric and oligomeric secondary products. The study highlighted the potential impact of free fatty acids on the oxidative stability of this compound.
Q8: How do different formulations of DDT, containing this compound, affect their biological efficiency for cattle dipping?
A8: A study examining the effect of aging on DDT cattle-dipping formulations revealed that those containing sulphated this compound exhibited changes in toxicity and deposition over time []. This highlights the importance of formulation stability in ensuring the efficacy and safety of products containing this compound.
Q9: What are the potential environmental concerns associated with emerging plasticizers, including this compound?
A9: While this compound is a common plasticizer, its presence in household dust and hand wipes raises concerns about potential human exposure []. Continuous monitoring is crucial to assess the long-term impacts of emerging plasticizers and determine if they are safe alternatives to legacy plasticizers.
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